2-[1-(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)-2-methylpropyl]propanedinitrile;morpholine
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Overview
Description
2-[1-(6-hydroxy-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)-2-methylpropyl]propanedinitrile; morpholine is a complex organic compound with a unique structure that combines a pyrimidine ring with a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(6-hydroxy-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)-2-methylpropyl]propanedinitrile typically involves multi-step organic reactions. The initial step often includes the formation of the pyrimidine ring through a cyclization reaction involving appropriate precursors. Subsequent steps involve the introduction of the hydroxy, oxo, and sulfanylidene groups under controlled conditions. The final step includes the attachment of the propanedinitrile and morpholine groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts and reagents are carefully selected to ensure efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[1-(6-hydroxy-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)-2-methylpropyl]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo group can be reduced to hydroxyl groups under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the oxo group may produce alcohols.
Scientific Research Applications
2-[1-(6-hydroxy-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)-2-methylpropyl]propanedinitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(6-hydroxy-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)-2-methylpropyl]propanedinitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives and morpholine-containing molecules. Examples include:
Dichloroaniline: An aniline derivative with chlorine substitutions.
Bioplastics: Polymers derived from renewable resources.
Uniqueness
What sets 2-[1-(6-hydroxy-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)-2-methylpropyl]propanedinitrile apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H21N5O3S |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-[1-(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)-2-methylpropyl]propanedinitrile;morpholine |
InChI |
InChI=1S/C11H12N4O2S.C4H9NO/c1-5(2)7(6(3-12)4-13)8-9(16)14-11(18)15-10(8)17;1-3-6-4-2-5-1/h5-7H,1-2H3,(H3,14,15,16,17,18);5H,1-4H2 |
InChI Key |
FXARUOSSHUUHQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=C(NC(=S)NC1=O)O)C(C#N)C#N.C1COCCN1 |
Origin of Product |
United States |
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